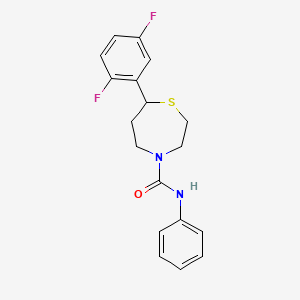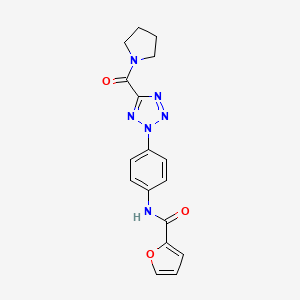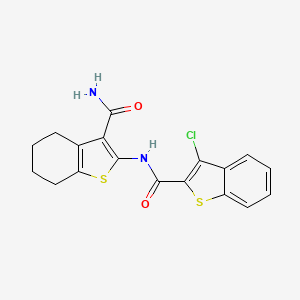
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O2S2 and its molecular weight is 390.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several benzothiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, thiophene-3-carboxamide derivatives show significant antibacterial and antifungal activities, with molecular structures enabling intermolecular interactions and intramolecular hydrogen bonds that stabilize their conformations, potentially contributing to their antimicrobial efficacy (Vasu et al., 2005).
Antibacterial and Antifungal Evaluation
Synthesis and characterization of novel compounds, such as 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been carried out, showing promising antibacterial and antifungal properties. These findings suggest the potential of benzothiophene derivatives in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).
Synthesis of Antibiotic and Antibacterial Drugs
Benzothiophene derivatives have also been synthesized for the purpose of creating new antibiotic and antibacterial drugs. The chemical structures of these compounds allow for the study of their biological activity against Gram-positive and Gram-negative bacteria, highlighting the role of benzothiophene derivatives in the synthesis of potential therapeutic agents (G. Ahmed, 2007).
Labeling for Scientific Studies
Additionally, methods for labeling benzothiophene derivatives, such as N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, with carbon-14 for scientific studies have been developed. This allows for the tracking and analysis of these compounds in biological systems, facilitating their evaluation as potential pharmacological agents (N. Saemian et al., 2012).
Antineoplastic and Monoamine Oxidase Properties
Research into the synthesis of new compounds with potential antineoplastic (anti-cancer) and monoamine oxidase inhibiting properties includes the study of benzothiophene carboxamide derivatives. These studies contribute to the exploration of new therapeutic agents for treating cancer and disorders associated with monoamine oxidase activity (A. Markosyan et al., 2010).
Antimalarial Potential
Benzothiophene carboxamide derivatives have been identified as inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for the development of new antimalarial drugs. The specificity and efficacy of these compounds against the malaria parasite highlight the potential of benzothiophene derivatives in antimalarial drug development (T. Banerjee et al., 2011).
Propiedades
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-10-6-2-4-8-12(10)24-15(14)17(23)21-18-13(16(20)22)9-5-1-3-7-11(9)25-18/h2,4,6,8H,1,3,5,7H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQGXLWYYRBGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)

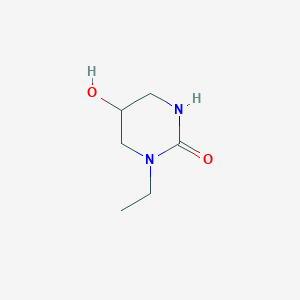
![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

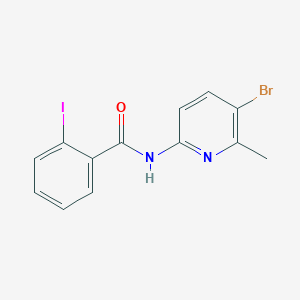
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)
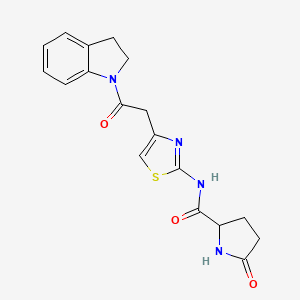
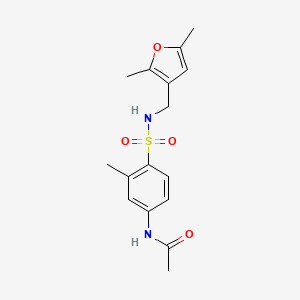
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
